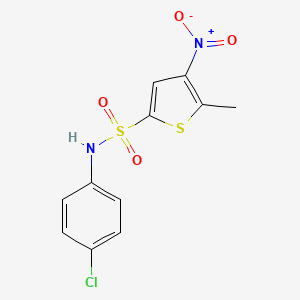![molecular formula C21H21N3OS B12588474 N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide: This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinazoline core or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the quinazoline core .
科学的研究の応用
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide .
- N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]-acetamide .
Uniqueness
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its unique combination of a quinazoline core with a cyclopropyl group and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C21H21N3OS |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
N-cyclopropyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H21N3OS/c1-2-14-8-11-18-17(12-14)21(26-13-19(25)22-16-9-10-16)24-20(23-18)15-6-4-3-5-7-15/h3-8,11-12,16H,2,9-10,13H2,1H3,(H,22,25) |
InChIキー |
SVPRNDQKPKAHDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


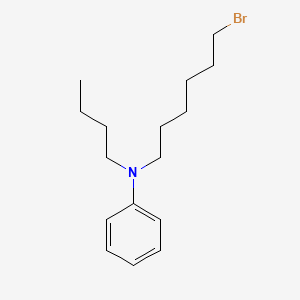
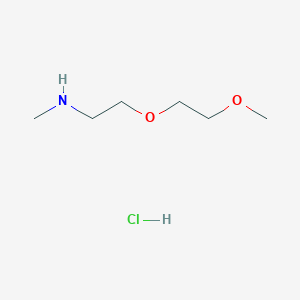
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)


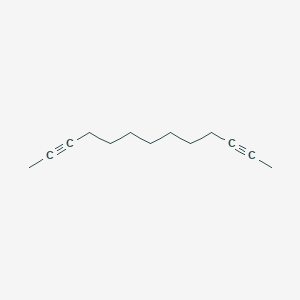

![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
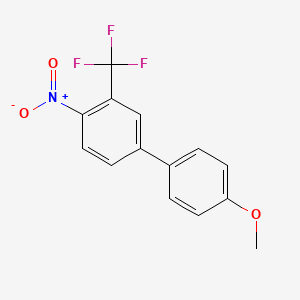
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
